molecular formula C22H14BrNO5 B11597161 3-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-methylbenzoic acid

3-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-methylbenzoic acid

Cat. No.: B11597161
M. Wt: 452.3 g/mol
InChI Key: MKAIMXJXSJTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID is a complex organic compound with the molecular formula C21H12BrNO5 and a molecular weight of 438.23 g/mol . This compound is characterized by the presence of a bromophenoxy group, a dioxoisoindolyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID typically involves a multi-step process. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of a Lewis base catalyst such as triethylamine (TEA) and ammonium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The dioxoisoindolyl group can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The dioxoisoindolyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID include:

The uniqueness of 3-[5-(4-BROMOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]-4-METHYLBENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H14BrNO5

Molecular Weight

452.3 g/mol

IUPAC Name

3-[5-(4-bromophenoxy)-1,3-dioxoisoindol-2-yl]-4-methylbenzoic acid

InChI

InChI=1S/C22H14BrNO5/c1-12-2-3-13(22(27)28)10-19(12)24-20(25)17-9-8-16(11-18(17)21(24)26)29-15-6-4-14(23)5-7-15/h2-11H,1H3,(H,27,28)

InChI Key

MKAIMXJXSJTVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.